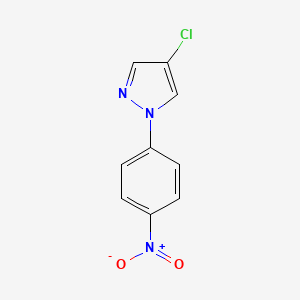![molecular formula C26H26N2O3 B8778793 N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B8778793.png)
N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
準備方法
The synthesis of N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzoyl chloride with 2-methyl-1,2,3,4-tetrahydroquinoline, followed by the acylation of the resulting intermediate with phenylacetyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
化学反応の分析
N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
作用機序
The mechanism of action of N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
類似化合物との比較
N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide can be compared with other similar compounds, such as:
1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide: This compound also features a methoxyphenyl group and has shown significant inhibitory activity against cancer cell lines.
N-(2-(4-methoxyphenyl)-1-(((3-(4-morpholinyl)pr)amino)carbonyl)vinyl)benzamide: This compound is structurally similar and has been studied for its potential therapeutic applications.
特性
分子式 |
C26H26N2O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H26N2O3/c1-18-17-25(28(19(2)29)21-9-5-4-6-10-21)23-11-7-8-12-24(23)27(18)26(30)20-13-15-22(31-3)16-14-20/h4-16,18,25H,17H2,1-3H3 |
InChIキー |
GOLMJSAAQDYQPW-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC)N(C4=CC=CC=C4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Boronobenzo[b]thiophene-6-carboxylic acid](/img/structure/B8778718.png)



![7-tert-Butyl 1-methyl 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B8778737.png)


![1H-indol-5-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B8778754.png)




![[1-(Propan-2-yl)azetidin-2-yl]methanol](/img/structure/B8778809.png)

